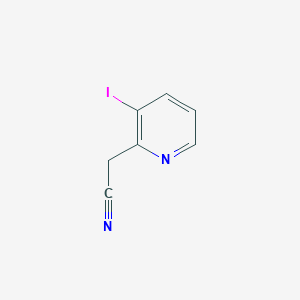

2-(3-Iodopyridin-2-yl)acetonitrile

Description

2-(3-Iodopyridin-2-yl)acetonitrile is a pyridine-based nitrile derivative characterized by an iodine substituent at the 3-position of the pyridine ring and an acetonitrile group at the 2-position. These compounds are pivotal in organic synthesis, particularly as precursors for pharmaceuticals, agrochemicals, and heterocyclic frameworks like indoles, triazoles, and pyrimidines .

The iodine substituent introduces steric bulk and polarizability, influencing electronic properties and reactivity. Such derivatives are typically synthesized via nucleophilic substitution or coupling reactions, with characterization via NMR, IR, and X-ray crystallography (using tools like SHELX ).

Properties

Molecular Formula |

C7H5IN2 |

|---|---|

Molecular Weight |

244.03 g/mol |

IUPAC Name |

2-(3-iodopyridin-2-yl)acetonitrile |

InChI |

InChI=1S/C7H5IN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2 |

InChI Key |

VCRCWBWYOJAVIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)CC#N)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Effects

The table below summarizes key structural analogs of 2-(3-Iodopyridin-2-yl)acetonitrile, highlighting substituent variations and their impacts:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) and CF₃ groups enhance electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions. For example, 2-(4-fluoropyridin-2-yl)acetonitrile is used in drug synthesis due to fluorine’s metabolic stability .

- Steric Effects: Bulky substituents like iodine (in the target compound) or aryl groups (e.g., in ) may hinder reaction kinetics but improve selectivity in heterocyclic formation .

- Electronic Distribution: DFT studies on related compounds (e.g., imidazo[4,5-b]pyridines) reveal that HOMO-LUMO gaps and charge density distributions are highly substituent-dependent. Iodine’s polarizability could lower the LUMO energy, enhancing reactivity in electron-deficient systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.